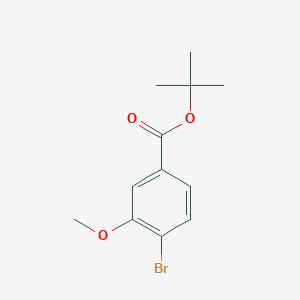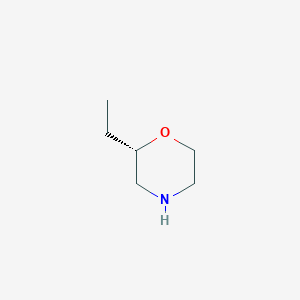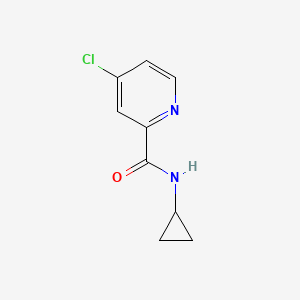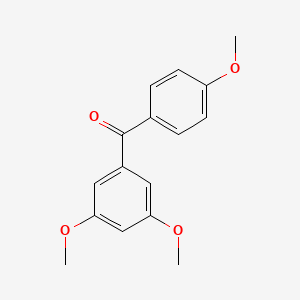![molecular formula C27H46O20 B1604406 2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one CAS No. 65996-62-5](/img/structure/B1604406.png)
2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one: is a modified form of starch, a naturally occurring polysaccharide found in plantsThis modification enhances the functionality of starch, making it suitable for various industrial applications, including food, pharmaceuticals, textiles, and paper production .
准备方法
Synthetic Routes and Reaction Conditions: Oxidized starch is typically prepared by treating native starch with oxidizing agents such as sodium hypochlorite, hydrogen peroxide, ozone, or sodium periodate. The oxidation process primarily targets the hydroxyl groups at the C2, C3, and C6 positions of the glucose units in the starch molecule, converting them into carbonyl and carboxyl groups .
Industrial Production Methods: In industrial settings, the oxidation of starch is carried out in large reactors where the starch is suspended in water and the oxidizing agent is added. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired degree of oxidation. For example, sodium hypochlorite is commonly used at a pH of around 8.4 to 10 .
化学反应分析
Types of Reactions: Oxidized starch undergoes various chemical reactions, including:
Oxidation: The primary reaction where hydroxyl groups are converted into carbonyl and carboxyl groups.
Esterification and Etherification: These reactions can further modify the oxidized starch to enhance its properties for specific applications.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide, ozone, sodium periodate, per-acetic acid, potassium permanganate, chromic acid, and nitrogen dioxide
Reaction Conditions: Typically carried out at controlled temperatures and pH levels, with reaction times varying depending on the desired degree of oxidation
Major Products Formed: The major products formed from the oxidation of starch include carbonyl and carboxyl derivatives of starch, which exhibit reduced viscosity, swelling power, retrogradation tendency, and pasting temperature .
科学研究应用
Oxidized starch has a wide range of scientific research applications, including:
Drug Delivery: Used as a carrier for controlled drug release due to its biocompatibility and ability to form hydrogels.
Food Industry: Employed as a thickener, emulsifier, stabilizer, and gelling agent in various food products.
Biomedical Applications: Utilized in wound dressings, bone fixation materials, and as a matrix for controlled drug release.
Industrial Applications: Used in paper, textiles, and adhesives for its binding and film-forming properties.
作用机制
The mechanism of action of oxidized starch involves the introduction of carbonyl and carboxyl groups, which enhance its hydrophilicity and reactivity. These modifications improve the starch’s ability to interact with other molecules, making it suitable for various applications. For example, in drug delivery, the oxidized starch forms hydrogels that can encapsulate and release drugs in a controlled manner .
相似化合物的比较
Hydroxyethyl Starch: Used in biomedical applications for its ability to form hydrogels.
Cadexomer Iodine: Used in wound dressings for its antimicrobial properties.
Dextrins and Maltodextrins: Used in the food industry as thickeners and stabilizers
Uniqueness of Oxidized Starch: Oxidized starch is unique due to its enhanced hydrophilicity and reactivity, which make it suitable for a wide range of applications. Its ability to form stable emulsions and hydrogels sets it apart from other modified starches .
属性
IUPAC Name |
2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O20/c1-8-13(31)14(32)23(11(6-30)42-8)46-27-20(38)17(35)24(47-26-19(37)16(34)22(40-3)10(5-29)44-26)12(45-27)7-41-25-18(36)15(33)21(39-2)9(4-28)43-25/h8-18,20-36,38H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFCCWULLRIRGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(=O)C(C(C(O4)CO)OC)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-62-5 |
Source


|
| Record name | Starch, oxidized | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Starch, oxidized | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
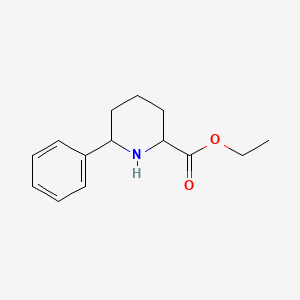
![4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604325.png)
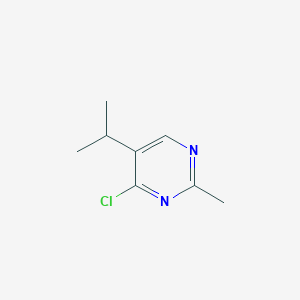

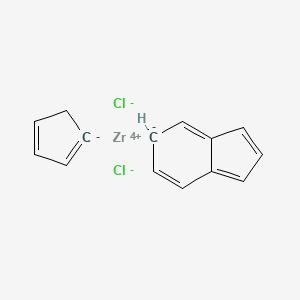
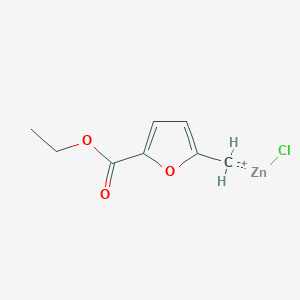


![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)
